N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at positions 3 and 5 with phenyl and methyl groups, respectively. The carboxamide moiety at position 4 is linked to a 4-methoxy-2-nitrophenyl aromatic ring. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a polarized aromatic system that may influence solubility, reactivity, and intermolecular interactions. The compound’s molecular weight is approximately 337.33 g/mol (calculated based on its formula, C₁₉H₁₆N₃O₅).
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-11-16(17(20-26-11)12-6-4-3-5-7-12)18(22)19-14-9-8-13(25-2)10-15(14)21(23)24/h3-10H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCGFTXIOFQGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for 18 hours . Another method involves the use of trifluoromethanesulfonic anhydride and pyridine to prepare intermediates, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the laboratory methods to industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cannabinoid receptors (CB1 and CB2), leading to antinociceptive effects. This interaction likely involves the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, highlighting variations in substituents, molecular weights, and inferred properties:
Structural and Functional Insights
Substituent Effects on Solubility and Bioavailability: The methoxy and nitro groups in the target compound create a balance between hydrophilicity and hydrophobicity. In contrast, the ethoxy analog (CAS 432511-39-2) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Positional isomerism (e.g., nitro at meta- vs. para-position in CAS 544421-14-9) may sterically hinder binding to active sites or alter resonance effects, impacting biological activity .
Biological Activity Trends :
- Oxazole and oxadiazole derivatives are frequently associated with anti-inflammatory activity via dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways . The target compound’s nitro group may enhance interactions with inflammatory mediators like NF-κB .
- Thiazole-oxadiazole hybrids (e.g., ) demonstrate expanded pharmacological profiles due to synergistic heterocyclic effects, though synthetic complexity may limit their utility compared to simpler oxazole analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
